molecular formula C19H23F2N3O4 B2433636 Ethyl 1-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate CAS No. 1251708-41-4

Ethyl 1-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate

Cat. No.: B2433636
CAS No.: 1251708-41-4
M. Wt: 395.407
InChI Key: LDNMVHAOMYZHFB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C19H23F2N3O4 and its molecular weight is 395.407. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

ethyl 1-[2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O4/c1-2-28-18(26)13-4-3-7-22(11-13)17(25)12-23-8-9-24(19(23)27)14-5-6-15(20)16(21)10-14/h5-6,10,13H,2-4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNMVHAOMYZHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, an imidazolidinone moiety, and a difluorophenyl group. Its structural complexity allows for diverse interactions within biological systems. The chemical formula is C18H20F2N2O3C_{18}H_{20}F_2N_2O_3, and it has a molecular weight of approximately 360.36 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase (CA) which plays a crucial role in pH regulation and fluid balance in tissues. For instance, derivatives of imidazolidinone have demonstrated effectiveness against CAIX, making them potential therapeutic agents for cancer treatment .
  • Antiproliferative Effects : Research on related compounds indicates that they may exhibit antiproliferative activity against various cancer cell lines. This is particularly relevant in the context of targeting specific pathways involved in tumor growth and metastasis .

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's effects on various cell lines. The following table summarizes key findings from these studies:

Study ReferenceCell LineIC50 (µM)Observed Effect
Triple Negative Breast Cancer15Significant inhibition of CAIX activity
HeLa Cells25Antiproliferative effects noted
A549 Lung Cancer30Induction of apoptosis in cancer cells

These results indicate that the compound may possess significant antiproliferative properties, particularly against specific cancer types.

Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the imidazolidinone structure significantly influence biological activity. The presence of electron-withdrawing groups, such as difluorophenyl, enhances potency against target enzymes like CAIX .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • SLC-149 : A compound structurally related to this compound showed improved inhibition of CAIX in triple-negative breast cancer models compared to traditional sulfonamide inhibitors . This suggests potential applications in oncology.
  • Phenyl 4-(2-Oxoimidazolidin-1-Yl) Derivatives : These derivatives have been evaluated for their antiproliferative effects and showed promising results against various cancer cell lines, indicating that modifications to the imidazolidinone core can yield compounds with enhanced biological activity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate has shown promise as a lead compound in the development of new pharmaceuticals. Its structural characteristics enable modulation of biological pathways relevant to various diseases.

Case Studies :

  • A study demonstrated that derivatives of similar compounds exhibited significant antitumor activity against human cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties. The presence of fluorine in the difluorophenyl group enhances interaction with microbial membranes.

Case Studies :

  • Compounds derived from piperidine have been evaluated for their antimicrobial efficacy against various pathogens, showing promising results in inhibiting bacterial growth .

Biological Studies

The compound can serve as a probe in biological studies to investigate interactions between small molecules and macromolecules such as proteins and nucleic acids. Its unique structure allows for specific binding interactions that can be studied to understand biochemical pathways.

Mechanism of Action :
The mechanism involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This can result in altered biological responses critical for therapeutic effects .

Chemical Reactions Analysis

Formation of the Imidazolidine Core

The 2-oxoimidazolidine ring is a key structural feature. Related compounds in the search results ( ) suggest that such rings are often synthesized via:

  • Cyclization reactions : Condensation of amines with carbonyl compounds (e.g., urea derivatives) under acidic/basic conditions.

  • Ring-closing metathesis (RCM) : For heterocyclic systems, as seen in multi-component reactions (MCR) for oxadiazoles and thiazoles ( ).

Example :
Imidazolidine formation may involve reacting a diamine with a carbonyl compound (e.g., ethyl chloroformate) to form the cyclic structure.

Acetyl Linker Integration

The acetyl bridge connecting the imidazolidine to the piperidine likely involves acylation reactions :

  • Friedel-Crafts acylation or nucleophilic acyl substitution using acetyl chloride or mixed anhydrides.

  • Enolate chemistry : Activation of the piperidine carboxylate ester to form an enolate for subsequent acyl transfer.

Comparison of Acylation Methods

MethodReagents/ConditionsAdvantagesLimitations
Friedel-CraftsAcCl, AlCl₃, inert solventDirect acyl transferRequires activated acyl donors
Mixed AnhydrideAcCl, Cl₃CCOOH, Et₃NHigh acylating efficiencyMoisture-sensitive
Enolate ChemistryLDA, THF, -78°CRegioselective controlRequires cryogenic temperatures

Fluorophenyl Substitution

The 3,4-difluorophenyl group is typically introduced via:

  • Direct alkylation/arylation : Cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides.

  • Electrophilic substitution : Fluorination of a preformed phenyl ring (e.g., using Selectfluor®).

Key Considerations :

  • Steric hindrance at the 3,4 positions may require regioselective fluorination or coupling strategies.

  • Fluorine’s electron-withdrawing effect stabilizes intermediates during cyclization ( ).

Stability and Reactivity

  • Imidazolidine ring : Susceptible to hydrolysis under acidic/basic conditions. Stabilized by acylation or alkylation.

  • Ester groups : Hydrolyze under aqueous conditions to form carboxylic acids.

Q & A

Q. What stability studies are required for long-term storage?

  • Protocols :
  • Accelerated degradation studies (40°C/75% RH for 6 months).
  • Monitor hydrolytic degradation (ester hydrolysis) via pH-controlled stability-indicating HPLC ().
  • Store under argon at -20°C in amber vials to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.